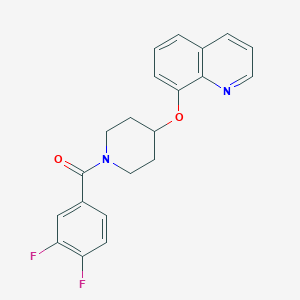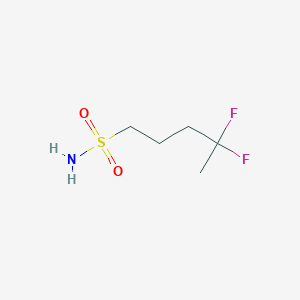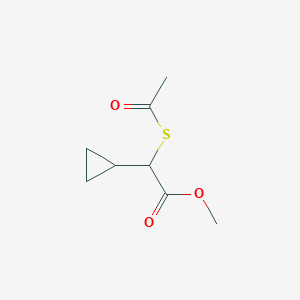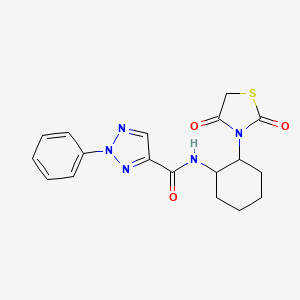![molecular formula C21H25NO6S B2754994 methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate CAS No. 1327178-01-7](/img/structure/B2754994.png)
methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate is a useful research compound. Its molecular formula is C21H25NO6S and its molecular weight is 419.49. The purity is usually 95%.
BenchChem offers high-quality methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photochromic Materials
Methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents have been synthesized and used to prepare homopolymers and copolymers exhibiting photochromic properties. These properties are manifested by trans-cis isomerization of azobenzene fragments in the side chains, induced by illumination with unpolarized and polarized light, demonstrating potential in the development of smart materials and optical devices (Ortyl, Janik, & Kucharski, 2002).
Antifouling and Stimulus-Responsive Polymers
Sulfobetaine copolymers, synthesized through postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amines, present antifouling properties, hemocompatibility, and stimulus-responsive behavior. This highlights the potential of similar acrylate derivatives in medical applications, including the development of biocompatible coatings and responsive materials (Woodfield et al., 2014).
Polymerization Techniques and Material Synthesis
Studies on methyl acrylate polymerization using different ligands and techniques, such as single-electron transfer-living radical polymerization (SET-LRP), provide insights into controlling polymer properties and functionalities. This research is crucial for synthesizing high-performance polymers with specific characteristics for industrial applications (Nguyen, Levere, & Percec, 2012).
Nitroxide-Mediated Photopolymerization
The development of alkoxyamines bearing chromophore groups for nitroxide-mediated photopolymerization (NMP2) expands the toolbox for creating polymers with unique properties, including the linear growth of polymer chains under UV irradiation. Such advancements pave the way for new polymerization strategies in material science (Guillaneuf et al., 2010).
Polymer Electrolyte Membranes for Fuel Cells
Radiation-induced graft polymerization of methyl acrylate into poly(ethylene-co-tetrafluoroethylene) films, followed by sulfonation, leads to the synthesis of polymer electrolyte membranes (PEMs) with alkylsulfonic acid. These PEMs, with controlled ion-exchange capacity and conductivity, are crucial for the development of efficient fuel cell technologies (Takahashi, Okonogi, Hagiwara, & Maekawa, 2008).
Propiedades
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(4-propan-2-ylphenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-14(2)15-6-9-17(10-7-15)29(24,25)20(21(23)28-5)13-22-16-8-11-18(26-3)19(12-16)27-4/h6-14,22H,1-5H3/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJKELWUWYMHLJ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethylphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2754915.png)
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)
![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)
![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)


![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2754924.png)
![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)